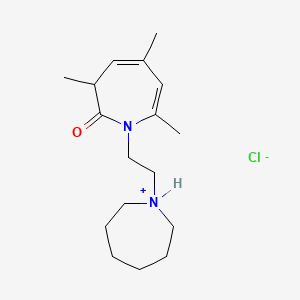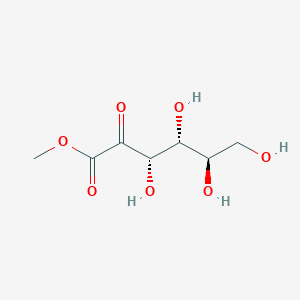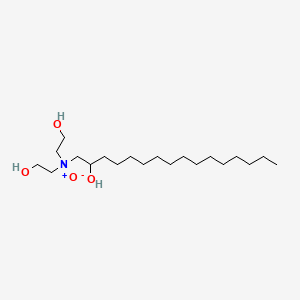![molecular formula C16H15N5O B13735585 3-(1H-benzotriazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B13735585.png)
3-(1H-benzotriazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-benzotriazol-1-yl)-N’-[(E)-phenylmethylidene]propanehydrazide is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse pharmacological activities, including antifungal, antitumor, and antineoplastic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzotriazol-1-yl)-N’-[(E)-phenylmethylidene]propanehydrazide typically involves the reaction of benzotriazole with appropriate aldehydes and hydrazides under controlled conditions. One common method involves the condensation of benzotriazole with phenylmethylidenehydrazide in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in a pure form .
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-benzotriazol-1-yl)-N’-[(E)-phenylmethylidene]propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Aplicaciones Científicas De Investigación
3-(1H-benzotriazol-1-yl)-N’-[(E)-phenylmethylidene]propanehydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antifungal and antitumor activities.
Medicine: Explored for its potential use in developing new therapeutic agents for cancer treatment.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-(1H-benzotriazol-1-yl)-N’-[(E)-phenylmethylidene]propanehydrazide involves its interaction with molecular targets and pathways within cells. The compound may exert its effects by binding to specific enzymes or receptors, leading to the inhibition of cellular processes such as DNA replication or protein synthesis. This can result in cell cycle arrest and apoptosis, particularly in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- **3-(1H-1,
Propiedades
Fórmula molecular |
C16H15N5O |
|---|---|
Peso molecular |
293.32 g/mol |
Nombre IUPAC |
3-(benzotriazol-1-yl)-N-[(E)-benzylideneamino]propanamide |
InChI |
InChI=1S/C16H15N5O/c22-16(19-17-12-13-6-2-1-3-7-13)10-11-21-15-9-5-4-8-14(15)18-20-21/h1-9,12H,10-11H2,(H,19,22)/b17-12+ |
Clave InChI |
UCNOKOMOLVUPOP-SFQUDFHCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3N=N2 |
SMILES canónico |
C1=CC=C(C=C1)C=NNC(=O)CCN2C3=CC=CC=C3N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(NZ)-4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene]benzenesulfonamide](/img/structure/B13735510.png)

![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13735532.png)

![2-[[1-[2-[[2-[[2-[[2-[[1-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13735552.png)


![[(Z)-1-(2-fluorophenyl)ethylideneamino]urea](/img/structure/B13735563.png)
![4-[bis(2-iodoethyl)amino]benzoic acid](/img/structure/B13735572.png)




